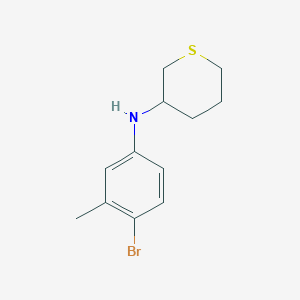

N-(4-bromo-3-methylphenyl)thian-3-amine

Description

N-(4-bromo-3-methylphenyl)thian-3-amine is a brominated aromatic amine featuring a thian (tetrahydrothiopyran) ring linked to a 4-bromo-3-methylphenyl group. The compound’s structure combines a sulfur-containing heterocycle with electron-withdrawing (bromo) and sterically hindering (methyl) substituents on the aromatic ring.

Properties

Molecular Formula |

C12H16BrNS |

|---|---|

Molecular Weight |

286.23 g/mol |

IUPAC Name |

N-(4-bromo-3-methylphenyl)thian-3-amine |

InChI |

InChI=1S/C12H16BrNS/c1-9-7-10(4-5-12(9)13)14-11-3-2-6-15-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |

InChI Key |

NOQJBAZSHPEYFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2CCCSC2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)thian-3-amine typically involves the reaction of 4-bromo-3-methylaniline with thian-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)thian-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: De-brominated thian-3-amine derivatives.

Substitution: Hydroxyl or amino-substituted thian-3-amine derivatives.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)thian-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromophenyl Amines with Varied Substituents

(a) 1-(4-Bromo-3-methylphenyl)-N-methylmethanamine (CAS: 149104-95-0)

- Structure : Benzylamine core with methyl and bromo substituents.

- Key Differences : Lacks the thian ring, replacing it with a simple methylamine group.

- Implications : The absence of the sulfur heterocycle reduces molecular complexity and may increase metabolic stability. However, the thian ring in the target compound could enhance binding affinity to sulfur-interacting biological targets .

(b) (4-Bromo-benzyl)-(4-bromo-2-nitro-phenyl)-amine

Heterocyclic Bromophenyl Amines

(a) 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine

- Structure: Quinoline core with bromo and difluoromethylphenyl groups.

- Key Differences: The planar quinoline ring system may improve DNA intercalation properties, unlike the non-aromatic thian ring.

- Biological Relevance: Quinoline derivatives are known for antimalarial and anticancer activities, highlighting the impact of heterocycle choice on function .

(b) N-Methyl-[(4-bromothien-3-yl)methyl]amine Hydrochloride

- Structure : Thiophene-based amine with bromo and methyl groups.

- Key Differences : Thiophene’s aromaticity vs. thian’s saturated ring alters electronic properties. The sulfur atom in thiophene participates in conjugation, whereas in thian, it contributes to steric and polarity effects.

- Synthesis : Similar bromophenyl precursors are used, but reaction conditions (e.g., HCl in this case) differ .

Triazole and Chromene Derivatives

(a) 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

- Structure : Triazole ring with bromophenyl and aryl groups.

- Synthesis : Prepared via condensation of hydrazine carboxamides with benzonitrile derivatives under basic conditions .

- Activity : Demonstrated anticancer activity in vitro, suggesting that the bromophenyl moiety enhances cytotoxicity. The target compound’s thian ring may offer similar benefits but with improved solubility due to the sulfur atom .

(b) 4-[4-(Diethylamino)phenyl]-N-methyl-3-nitro-4H-chromen-2-amine

- Structure: Chromene scaffold with diethylamino and nitro groups.

- The nitro group’s electron-withdrawing nature contrasts with the methyl group in the target compound.

- Crystallography : Structural data (e.g., bond angles and lengths) are available, which could guide comparative molecular modeling for the target compound .

Biological Activity

N-(4-bromo-3-methylphenyl)thian-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound consists of a thian (sulfur-containing heterocycle) moiety linked to a phenyl group substituted with a bromine atom and a methyl group. This structural arrangement is significant as it influences the compound's reactivity and interaction with biological targets.

Molecular Formula: CHBrNS

Molecular Weight: Approximately 251.16 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition: The compound is believed to interact with specific enzymes that play crucial roles in various diseases, potentially inhibiting their activity.

- Receptor Modulation: It may also bind to specific receptors, modulating their functions and influencing cellular signaling pathways.

- Antiproliferative Activity: Preliminary studies suggest that this compound exhibits significant antiproliferative effects against cancer cell lines, indicating potential applications in oncology.

Anticancer Properties

This compound has shown promising results in vitro against several cancer cell lines. For example, studies have indicated:

- MCF-7 Breast Cancer Cells: The compound demonstrated an IC value in the low micromolar range, indicating effective inhibition of cell proliferation.

- Mechanism of Action: The compound appears to destabilize microtubules, similar to other known antitumor agents, leading to cell cycle arrest and apoptosis.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Microtubule destabilization |

| MDA-MB-231 | 6.5 | Apoptosis induction |

| A549 (Lung Cancer) | 7.0 | Cell cycle arrest |

Antimicrobial Activity

The compound also exhibits antimicrobial properties, showing effectiveness against various bacterial strains. Research suggests that the bromine substitution enhances its ability to penetrate bacterial membranes, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

- In Vitro Studies: A study published in MDPI evaluated the antiproliferative effects of this compound on breast cancer cells, confirming its potential as a lead compound for further drug development .

- Molecular Docking Studies: Computational analyses have suggested that this compound binds effectively to specific targets involved in cancer progression, supporting its role as a therapeutic agent .

- Comparative Studies: Similar compounds have been analyzed for their biological activities, providing insights into structure-activity relationships that could inform future modifications of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.